Product packaging for ROR|At/DHODH-IN-2(Cat. No.:)

ROR|At/DHODH-IN-2

Cat. No.: B12417186
M. Wt: 434.6 g/mol
InChI Key: NUBKIBYMGQUHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) in Immunoregulation

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a transcription factor that has been identified as a master regulator of T helper 17 (Th17) cell differentiation. plos.orgfrontiersin.orgaai.org

RORγt is indispensable for the development and function of Th17 cells, a distinct lineage of CD4+ T helper cells. plos.orgfrontiersin.org Its expression is induced in activated CD4+ T cells under specific cytokine conditions, including the presence of IL-1β, IL-6, and IL-23. plos.org RORγt directly binds to the promoter regions of genes encoding key Th17-associated molecules, thereby driving their transcription. rupress.org Studies have shown that T cells deficient in RORγt are unable to differentiate into Th17 cells, highlighting its critical role in this process. plos.org This transcription factor is considered a potential therapeutic target for managing Th17-mediated autoimmune diseases. plos.org

Key genes regulated by RORγt in human Th17 cells include: plos.org

IL-17A

IL-17F

IL-23R

CCL20

CCR6

Th17 cells, through their production of the signature cytokine Interleukin-17 (IL-17), play a crucial role in the pathogenesis of numerous autoimmune and inflammatory diseases. the-rheumatologist.orgfrontiersin.orgfrontiersin.orgnih.gov The IL-23/IL-17 axis is a key pathway in driving chronic inflammation. frontiersin.orgdntb.gov.ua IL-23 promotes the expansion and maintenance of Th17 cells, which in turn secrete IL-17. frontiersin.org IL-17 acts on various cell types, including epithelial cells, endothelial cells, and fibroblasts, to induce the production of pro-inflammatory mediators such as chemokines, which recruit neutrophils and other immune cells to the site of inflammation. frontiersin.orgfrontiersin.org

Elevated levels of Th17 cells and IL-17 have been implicated in a range of conditions, including:

Psoriasis plos.orgnih.gov

Rheumatoid Arthritis nih.gov

Multiple Sclerosis rupress.orgnih.gov

Inflammatory Bowel Disease (IBD) researchgate.net

Systemic Lupus Erythematosus (SLE) frontiersin.orgnih.gov

Overview of Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Cellular Metabolism and Immunomodulation

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in cellular metabolism with a significant impact on immune cell function. researchgate.netpatsnap.com

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. researchgate.netpatsnap.comfrontiersin.orgaxonmedchem.com This pathway is essential for the production of uridine, cytidine, and thymidine (B127349) nucleotides, which are fundamental building blocks for DNA and RNA synthesis. patsnap.comashpublications.org The enzyme is located on the inner mitochondrial membrane and is a crucial component for cell growth and proliferation. axonmedchem.comashpublications.org

Rapidly proliferating cells, such as activated immune cells, have a high demand for nucleotides to support DNA replication and protein synthesis. researchgate.netnih.gov While most resting cells can rely on the pyrimidine (B1678525) salvage pathway, activated lymphocytes are heavily dependent on the de novo biosynthesis pathway to meet their metabolic needs. nih.govastct.orgresearchgate.net Therefore, the availability of pyrimidines is a critical checkpoint for immune cell activation and clonal expansion. frontiersin.orgastct.org

Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to:

Inhibition of DNA and RNA synthesis ashpublications.org

Cell cycle arrest ashpublications.org

Suppression of T-cell proliferation and activation researchgate.netfrontiersin.orgastct.org

Rationale for Dual RORγt and DHODH Inhibition as a Therapeutic Strategy

The simultaneous inhibition of both RORγt and DHODH presents a compelling therapeutic strategy for autoimmune and inflammatory diseases. biorxiv.orgnih.govnih.gov This dual-targeting approach is expected to provide enhanced anti-inflammatory effects by acting on two distinct but complementary pathways involved in the immune response. nih.govfudan.edu.cn

By inhibiting RORγt, the differentiation of pathogenic Th17 cells and the production of the pro-inflammatory cytokine IL-17 are reduced. nih.govfudan.edu.cn Concurrently, inhibiting DHODH curtails the proliferation and activation of a broader range of immune cells, including T cells, by limiting the supply of essential pyrimidines. nih.govfudan.edu.cn This combined action has the potential to be more effective than targeting either pathway alone. biorxiv.orgnih.gov

Preclinical studies with dual RORγt/DHODH inhibitors have shown promising results. For instance, the compound 14d , a dual inhibitor, demonstrated potent in vitro activity with IC50 values of 0.110 μM for RORγt and 0.297 μM for DHODH. nih.gov In a mouse model of acute colitis, this compound exhibited significant anti-inflammatory activity. nih.gov Another dual inhibitor, IMU-935 , has also been developed and has shown potent inhibition of both RORγt and DHODH. imux.comimux.com

Table 1: Research Findings on RORγt/DHODH-IN-2 and Related Dual Inhibitors

Compound Target(s) IC50 Values Key In Vivo Findings Reference(s)
RORγt/DHODH-IN-2 (compound 1) RORγt, DHODH Not specified in provided text Potent dual inhibitor for IBD research biocat.commedchemexpress.commedchemexpress.cn
Compound 14d RORγt, DHODH RORγt: 0.110 μMDHODH: 0.297 μM Dose-dependently alleviated DSS-induced acute colitis in mice nih.gov

| IMU-935 | RORγt, DHODH | RORγt: 24 nMDHODH: 240 nM | Demonstrated efficacy in preclinical models of colitis and psoriasis | imux.com |

This multi-pronged approach holds the promise of a more comprehensive and robust immunomodulatory effect, potentially leading to improved therapeutic outcomes for patients with various autoimmune and inflammatory conditions.

Theoretical Advantages for Enhanced Efficacy and Overcoming Resistance

The dual-targeting of RORγt and DHODH offers significant theoretical advantages for achieving enhanced therapeutic efficacy and potentially overcoming mechanisms of drug resistance. nih.gov By simultaneously targeting two distinct and critical pathways in the inflammatory process, dual inhibitors are expected to produce a more profound anti-inflammatory effect than could be achieved by inhibiting either target alone. nih.gov

The primary advantages of this dual-inhibition strategy include:

Broadened Anti-Inflammatory Action: While RORγt inhibition specifically targets the differentiation of pathogenic Th17 cells, DHODH inhibition imposes metabolic stress that blocks the broader expansion and activation of various lymphocyte populations. fudan.edu.cnnih.gov This two-pronged attack can more effectively quell the complex inflammatory cascade characteristic of autoimmune diseases.

Enhanced Therapeutic Effect: A strategy employing a dual RORγt/DHODH inhibitor is anticipated to not only curtail the RORγt-driven differentiation of Th17 cells but also to mitigate the general expansion and activation of T cells, leading to enhanced anti-inflammatory outcomes. fudan.edu.cnnih.gov

Overcoming Resistance: Targeting a single pathway can sometimes lead to the development of resistance as compensatory mechanisms are activated. By concurrently blocking two separate pathways essential for immune cell function, the likelihood of developing resistance may be reduced. DHODH inhibition, for example, targets the host cell's metabolic machinery, an approach that may be less susceptible to the genetic drift of pathogens in infectious contexts and could provide a synergistic effect with other therapies. imux.comsec.gov This makes the dual-target approach a robust strategy for managing complex and refractory diseases like IBD. fudan.edu.cnnih.gov

Synergistic Immunomodulatory Effects on Th17 Cells and T-cell Activity

RORγt is considered the master regulator of Th17 cell differentiation. nih.govmdpi.com Its inhibition directly suppresses the development of these pro-inflammatory cells and reduces their secretion of signature cytokines such as IL-17A and IL-17F. researchgate.netplos.org Concurrently, inhibiting DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of metabolically active T cells. fudan.edu.cnsmolecule.com

The combination of these two mechanisms leads to a potent and synergistic inhibition of the Th17/IL-17 axis. researchgate.net Research on dual inhibitors has demonstrated that this approach effectively reduces RORγt-driven Th17 cell differentiation while also mitigating the expansion and activation of T cells. fudan.edu.cn For instance, the dual RORγt/DHODH inhibitor IMU-935 was found to be a highly potent inverse agonist of RORγt and an inhibitor of DHODH, leading to a strong synergistic reduction in pro-inflammatory cytokine release. imux.com This synergistic action allows for effective inhibition of Th17 differentiation and IL-17 secretion at very low concentrations. imux.com The combination of a RORγt inhibitor with a DHODH inhibitor has been confirmed to produce a synergistic therapeutic effect in preclinical models of inflammatory bowel disease. fudan.edu.cn

Inhibitory Activity of Select Dual RORγt/DHODH Inhibitors

Compound Target IC₅₀
RORγt/DHODH-IN-1 RORγt 0.083 µM
DHODH 0.172 µM
IMU-935 (izumerogant) RORγt 24 nM
DHODH 240 nM

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from references imux.commedchemexpress.com.

Table of Mentioned Compounds

Compound Name
RORγt/DHODH-IN-2
RORγt/DHODH-IN-1
IMU-935 (izumerogant)
Interleukin-17 (IL-17)
Interleukin-17A (IL-17A)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N4OS B12417186 ROR|At/DHODH-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N4OS

Molecular Weight

434.6 g/mol

IUPAC Name

[4-[[3-(1,3-benzothiazol-2-ylamino)-2-methylphenyl]methyl]piperazin-1-yl]-cyclopentylmethanone

InChI

InChI=1S/C25H30N4OS/c1-18-20(17-28-13-15-29(16-14-28)24(30)19-7-2-3-8-19)9-6-11-21(18)26-25-27-22-10-4-5-12-23(22)31-25/h4-6,9-12,19H,2-3,7-8,13-17H2,1H3,(H,26,27)

InChI Key

NUBKIBYMGQUHMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=NC3=CC=CC=C3S2)CN4CCN(CC4)C(=O)C5CCCC5

Origin of Product

United States

Ii. Discovery and Rational Design of Rorγt/dhodh in 2 and Analogues

Computational and Structure-Based Drug Design Methodologies

The design of dual-target agents presents significant challenges due to the need to satisfy the complex structural constraints of two different protein binding pockets. rsc.orgresearchgate.net To address this, computational approaches have been pivotal in the discovery of RORγt/DHODH inhibitors.

A prominent strategy in dual-target drug design involves the fusion of pharmacophores, which are the essential three-dimensional arrangements of features responsible for a molecule's biological activity. researchgate.net However, successfully combining pharmacophores from two distinct inhibitors can be a difficult and costly trial-and-error process. rsc.org

To overcome these hurdles, advanced computational methods like AIxFuse have been developed. rsc.orgresearchgate.net AIxFuse is a structure-aware design method that utilizes reinforcement learning (RL) and active learning (AL) to learn optimal pharmacophore fusion patterns. rsc.orgbiorxiv.org The process involves:

Data Processing: Preprocessing the protein structures of RORγt and DHODH and known active compounds for both targets. researchgate.net

Pharmacophore Fusion: Using two self-play RL agents to learn how to select and fuse pharmacophore fragments based on comprehensive feedback, including dual-target molecular docking scores. rsc.orgresearchgate.net

Active Learning: Collaboratively, the molecular docking scores are learned by an AL model, which improves the efficiency and accuracy of the process. rsc.org

This methodology allows for the generation of novel molecules that are predicted to satisfy the binding requirements of both RORγt and DHODH simultaneously. rsc.org In a benchmark test, the AIxFuse method achieved a success rate of 23.96% in designing RORγt/DHODH dual inhibitors, a performance reported to be five times higher than comparable methods. biorxiv.orgnih.gov

Molecular docking is a fundamental computational tool used to predict the binding poses and estimate the binding affinity of a ligand to a protein target. nih.govnih.gov In the development of RORγt/DHODH inhibitors, docking software, such as Glide, was employed to screen generated molecules and assess their potential to bind effectively to both targets. biorxiv.orgnih.gov Docking studies showed that computationally generated molecules could achieve favorable docking scores against both RORγt and DHODH, indicating dual-target activity potential. biorxiv.org

To further refine the selection of candidates and obtain a more accurate prediction of binding affinity, more rigorous computational techniques like absolute binding free energy perturbation (ABFEP) calculations were used. biorxiv.orgnih.gov ABFEP is a molecular simulation method that provides a more reliable in silico calculation of protein-ligand binding free energies than standard docking scores. biorxiv.orgresearchgate.net Seventeen molecules with balanced dual-target binding free energies, as estimated by the MM/GBSA method, were selected for the more computationally intensive ABFEP calculations. biorxiv.org These calculations provided strong evidence for the dual-target potential of the designed candidates before their synthesis and experimental testing. rsc.orgnih.gov

Table 1: In Silico Binding Free Energy Calculations for an AIxFuse-Generated Candidate This table presents a comparison of calculated binding free energies for a computationally designed dual inhibitor candidate (AF-5) against known single-target inhibitors.

Compound Target Calculated Binding Free Energy (ABFEP, kcal/mol)
AF-5 (AIxFuse Candidate) RORγt -21.45
Known RORγt Inhibitors RORγt Comparable to AF-5
AF-5 (AIxFuse Candidate) DHODH Comparable to known inhibitors
BAY2402234 (Known DHODH Inhibitor) DHODH -17.09

Data sourced from bioRxiv. biorxiv.org

Medicinal Chemistry Approaches to Dual-Target Inhibitor Development

Following computational design and selection, medicinal chemistry efforts focus on the synthesis and optimization of the candidate compounds. wikipedia.org

The process of discovering the potent dual inhibitor series began with a hit compound, identified as a 2-aminobenzothiazole (compound 1) . nih.govacs.org This initial hit served as the starting point for a hit-to-lead campaign, where the goal is to evaluate and optimize the initial finding into a more promising lead compound. wikipedia.orgupmbiomedicals.com

Through a lead optimization strategy, a series of novel 2-aminotetrahydrobenzothiazole derivatives were synthesized. nih.govacs.org This medicinal chemistry effort aimed to improve the potency against both RORγt and DHODH, as well as to enhance other pharmaceutical properties. The optimization process involves chemically modifying the lead structure and evaluating the new analogues to build a structure-activity relationship. wikipedia.org This iterative cycle of design, synthesis, and testing led to the identification of highly potent dual inhibitors. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a compound's structure affect its biological activity. nih.gov For the 2-aminotetrahydrobenzothiazole series, extensive SAR studies were conducted to optimize dual RORγt and DHODH inhibitory potency.

The research culminated in the discovery of compound 14d , which was identified as a particularly potent dual inhibitor. nih.govacs.org The R-enantiomer of this compound, also known as RORγt/DHODH-IN-1 , demonstrated excellent inhibitory activity with IC₅₀ values of 0.110 µM (and 0.083 µM in a separate evaluation) for RORγt and 0.297 µM (and 0.172 µM in a separate evaluation) for DHODH. nih.govmedchemexpress.com The SAR exploration revealed key structural features necessary for potent dual activity, guiding the synthetic chemistry efforts toward this optimized candidate. nih.gov

Table 2: Structure-Activity Relationship (SAR) of 2-Aminotetrahydrobenzothiazole Analogues This table highlights the inhibitory concentrations (IC₅₀) of key compounds from the optimization campaign against RORγt and DHODH.

Compound RORγt IC₅₀ (µM) DHODH IC₅₀ (µM)
Hit Compound 1 >20 2.58
Compound 14d 0.110 0.297
(R)-14d (RORγt/DHODH-IN-1) 0.083 0.172

Data sourced from the Journal of Medicinal Chemistry and MedChemExpress. nih.govmedchemexpress.com

Iii. Molecular and Cellular Mechanisms of Rorγt/dhodh in 2 Action

RORγt Modulatory Mechanisms

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells. nih.govfrontiersin.org The modulation of RORγt activity is a key strategy for targeting Th17-mediated autoimmune and inflammatory diseases. nih.gov

Ligand Binding to RORγt Ligand Binding Domain (LBD) and Conformational Dynamics

The activity of RORγt is regulated by the binding of small molecules to its ligand-binding domain (LBD). researchgate.net The RORγt LBD possesses a hydrophobic pocket that can accommodate endogenous and synthetic ligands. The binding of a ligand induces specific conformational changes in the LBD. researchgate.netnih.gov These structural rearrangements, particularly in a region known as the activation function-2 (AF-2) helix, are critical for determining the transcriptional output of the receptor. nih.gov The dynamic equilibrium between different conformational states of the LBD is a fundamental aspect of its function and can be shifted by the binding of either activating ligands (agonists) or inhibitory ligands (inverse agonists). researchgate.net

Impact on RORγt-Mediated Transcriptional Regulation and Coactivator/Corepressor Recruitment

The conformation of the RORγt LBD dictates its interaction with other proteins known as coactivators and corepressors, which, respectively, enhance or suppress gene transcription. nih.govnih.gov

In an active state (agonist-bound or constitutively active), the RORγt LBD adopts a conformation that facilitates the recruitment of coactivator proteins. nih.gov These coactivators then help to recruit the basal transcription machinery to the promoters of RORγt target genes, leading to the expression of genes essential for Th17 cell function. semanticscholar.orgresearchgate.net

In an inactive state (inverse agonist-bound), the LBD undergoes a conformational change that prevents coactivator binding and instead promotes the recruitment of corepressor complexes. nih.govnih.gov These corepressors mediate the active repression of target gene transcription. nih.gov

This exchange of coactivators and corepressors is the primary mechanism by which RORγt modulators control the expression of inflammatory genes. nih.govdntb.gov.ua

Modulation of Th17 Cell Differentiation and Cytokine Production Profile

As the master regulator of Th17 cells, RORγt is essential for their development and effector functions. nih.govresearchgate.net The modulation of RORγt activity directly impacts the Th17 cell lineage and its characteristic cytokine profile. Th17 cells are a major source of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interleukin-22 (IL-22). researchgate.net Inhibition of RORγt function has been shown to suppress the differentiation of naive T cells into Th17 cells and reduce the production of IL-17A, a key cytokine in the pathogenesis of many autoimmune diseases. frontiersin.orgnih.gov

CytokineRole in Th17-mediated ImmunityImpact of RORγt Inhibition
IL-17 Pro-inflammatory; recruits neutrophils and induces other inflammatory mediators. researchgate.netProduction is significantly decreased. nih.gov
IL-22 Involved in tissue inflammation and repair at barrier surfaces. researchgate.netProduction can be modulated. researchgate.net
IFN-γ Signature cytokine of Th1 cells; its expression in Th17 cells can be context-dependent.May be indirectly affected by shifts in T cell differentiation pathways.

DHODH Inhibitory Mechanisms

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly dividing cells like activated lymphocytes. researchgate.netnih.gov

Inhibition of Dihydroorotate to Orotate (B1227488) Conversion within Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate. nih.govwikipedia.orgnih.gov This reaction is coupled to the mitochondrial electron transport chain. researchgate.net DHODH inhibitors bind to the enzyme, blocking this critical conversion step. nih.gov This enzymatic blockade effectively halts the entire de novo pyrimidine production line, as orotate is the precursor for all pyrimidine nucleotides. nih.govresearchgate.net

Consequences of Pyrimidine Depletion on Activated Immune Cell Proliferation

Activated T cells undergo rapid clonal expansion, a process that demands a high rate of DNA synthesis and therefore a large supply of pyrimidine nucleotides. nih.govfrontiersin.org These cells rely heavily on the de novo synthesis pathway to meet this demand. nih.gov

Inhibition of DHODH leads to a state of pyrimidine depletion, which has significant consequences for these cells:

Proliferation Arrest: Without sufficient pyrimidines (the building blocks of DNA), activated T cells cannot replicate their genome and are arrested in the S phase of the cell cycle. This cytostatic effect is a primary therapeutic mechanism of DHODH inhibitors. nih.govfrontiersin.org

Metabolic Stress: The block in pyrimidine synthesis interferes with numerous metabolic processes, contributing to the suppression of immune cell function. nih.govresearchgate.net

This antiproliferative effect on lymphocytes is the basis for the use of DHODH inhibitors as immunomodulatory and immunosuppressive agents. researchgate.netwikipedia.org

Induction of Innate Antiviral Immunity via DHODH Inhibition

The inhibition of dihydroorotate dehydrogenase (DHODH) by dual-target inhibitors presents a significant strategy for inducing innate antiviral immunity. researchgate.netnih.gov This mechanism operates through a multi-faceted approach that curtails viral replication and simultaneously enhances the host's immune response. nih.gov

The primary antiviral effect of DHODH inhibition stems from the depletion of the intracellular pyrimidine pool. researchgate.netresearchgate.net Viruses, particularly RNA viruses, are heavily dependent on the host cell's machinery for nucleotide synthesis to replicate their genomes. researchgate.netunito.it By blocking DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, these inhibitors effectively starve the virus of essential building blocks (uridine and cytidine), thereby suppressing viral genome synthesis and replication. nih.govunito.it

A third mechanism involves the suppression of the inflammatory cytokine storm often associated with severe viral infections. researchgate.netnih.gov By modulating the immune response, DHODH inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6, IL-17A, and IL-17F, mitigating the excessive inflammation that can lead to tissue damage. nih.gov This dual function of direct antiviral activity and immunomodulation makes DHODH inhibition a compelling strategy for managing viral diseases. nih.gov

Table 1: Mechanisms of Antiviral Action by DHODH Inhibitors

Mechanism Description Key Cellular/Viral Process Affected References
Pyrimidine Pool Depletion Inhibition of DHODH blocks the de novo synthesis of pyrimidines (uridine, cytidine). Viral Genome Replication researchgate.netnih.govresearchgate.netunito.it
ISG Expression Activation Upregulation of Interferon-Stimulated Genes that encode antiviral proteins. Multiple stages of the viral life cycle researchgate.netnih.govunito.it
Inflammation Suppression Reduction of pro-inflammatory cytokines associated with viral-induced pathology. Host Inflammatory Response researchgate.netnih.gov

Interplay and Synergism of RORγt and DHODH Modulation by RORγt/DHODH-IN-2

Dual inhibition of both Retinoic acid receptor-related orphan receptor gamma t (RORγt) and DHODH offers a synergistic approach to treating inflammatory and autoimmune diseases. acs.org This strategy is built on the premise that simultaneously targeting two distinct but crucial pathways in immune cell function will lead to a more profound anti-inflammatory effect than inhibiting either target alone. acs.org RORγt is the master transcription factor for the differentiation of pro-inflammatory Th17 cells, while DHODH is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. nih.govnih.gov

The synergistic action is rooted in the complementary roles these two proteins play in the immune response. RORγt directly drives the expression of Th17 signature cytokines like IL-17A, IL-17F, and IL-23R. nih.govnih.gov DHODH inhibition, on the other hand, limits the expansion of activated T cells by restricting the pyrimidine supply necessary for DNA and RNA synthesis. nih.gov Therefore, a dual inhibitor can simultaneously suppress the differentiation of pathogenic Th17 cells and curb the proliferation of all activated T cells, leading to a comprehensive blockade of the inflammatory cascade. acs.org This combined approach has shown promise in preclinical models of autoimmune diseases. acs.orgnih.gov

Mechanistic Basis of Enhanced Anti-inflammatory Effects

The enhanced anti-inflammatory effects of dual RORγt and DHODH inhibitors arise from their ability to concurrently target T-cell differentiation and proliferation. acs.org The inhibition of RORγt directly curtails the production of key pro-inflammatory cytokines. RORγt inverse agonists have been shown to reduce the expression of IL-17A, IL-17F, IL-26, IL-23R, and CCR6 in human Th17 cells in a concentration-dependent manner. nih.gov This is achieved by inhibiting the transcriptional activity of RORγt, without affecting the expression of the RORC gene itself. nih.gov

Concurrently, the inhibition of DHODH imposes a metabolic checkpoint on rapidly proliferating immune cells. nih.gov Activated lymphocytes have high metabolic demands and rely on de novo pyrimidine synthesis to support their clonal expansion. nih.gov By blocking DHODH, dual inhibitors create a state of pyrimidine starvation, which not only halts proliferation but can also induce apoptosis in these highly active cells. nih.gov

This two-pronged attack offers a powerful anti-inflammatory potential. For example, some dual inhibitors have demonstrated the ability to synergize with other agents, like DNA-demethylating agents in the context of myelodysplastic syndromes, by enhancing their cytotoxic effects through the inhibition of pyrimidine production. nih.govresearchgate.net The combination of suppressing inflammatory cytokine production and limiting immune cell expansion forms the mechanistic basis for the heightened efficacy of these dual-target compounds. acs.org

Differential Effects on Immune Cell Subsets (e.g., Th17 cells, T-cells)

The dual inhibition of RORγt and DHODH by compounds like RORγt/DHODH-IN-2 has distinct and potent effects on specific immune cell populations, most notably T helper 17 (Th17) cells and other T-cell subsets. acs.orgnih.gov

Th17 Cells: RORγt is the lineage-defining transcription factor for Th17 cells, which are critical drivers of many autoimmune diseases. nih.govnih.gov Inhibition of RORγt directly and specifically suppresses the differentiation of naive CD4+ T cells into the Th17 lineage. nih.govnih.gov This leads to a significant reduction in the production of their signature pro-inflammatory cytokines, including IL-17A and IL-17F. nih.govresearchgate.net Furthermore, targeting RORγt in mature Th17 cells can abolish IL-17A expression and may even induce a lineage shift, causing Th17 cells to convert to other T helper cell types, such as T helper 2 (Th2)-like cells. nih.gov

Table 2: Differential Effects of RORγt/DHODH-IN-2 on T-Cell Subsets

Immune Cell Subset Primary Effect of RORγt Inhibition Primary Effect of DHODH Inhibition Combined Outcome References
Th17 Cells Blocks differentiation and cytokine (IL-17) production. May induce lineage conversion. Inhibits proliferation upon activation. Potent suppression of Th17-mediated inflammation. acs.orgnih.govnih.govnih.govresearchgate.net
Other Activated T-Cells (e.g., Th1, Th2) Minimal direct effect on lineage differentiation. Inhibits proliferation and clonal expansion. Broad dampening of the overall adaptive immune response. acs.orgnih.gov

Iv. Preclinical Efficacy and Pharmacological Characterization of Rorγt/dhodh in 2

In Vitro Pharmacological Evaluation

In vitro studies are fundamental in characterizing the pharmacological profile of a new chemical entity. creative-biolabs.com These evaluations, conducted in controlled laboratory settings using cell cultures and isolated enzymes, provide initial data on a compound's potency, selectivity, and mechanism of action before advancing to more complex biological systems.

Enzyme Inhibition Assays for RORγt and DHODH Activity (e.g., IC50 Determination)

Enzyme inhibition assays are critical for quantifying the potency of a drug candidate against its intended molecular targets. jfda-online.com For RORγt/DHODH-IN-2, these assays have demonstrated its capability as a potent dual inhibitor. imux.com

One specific iteration of a dual RORγt/DHODH inhibitor, identified as compound 14d, exhibited significant inhibitory activity against both targets. In enzymatic assays, it recorded a half-maximal inhibitory concentration (IC50) of 0.110 µM for RORγt and 0.297 µM for DHODH. nih.govacs.org Another related compound, IMU-935, also a dual inhibitor of RORγt and DHODH, showed an IC50 of 24 nM for RORγt and 240 nM for DHODH. imux.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. jfda-online.com

These findings confirm that these compounds can effectively block the activity of both RORγt and DHODH, supporting the intended dual-target mechanism. nih.govacs.orgimux.com

Table 1: IC50 Values for RORγt/DHODH Dual Inhibitors

Compound RORγt IC50 DHODH IC50
Compound 14d 0.110 µM nih.govacs.org 0.297 µM nih.govacs.org

| IMU-935 | 24 nM imux.com | 240 nM imux.com |

Cell-Based Assays for Th17 Differentiation and Cytokine Secretion

The functional consequence of RORγt inhibition is a reduction in the differentiation of T helper 17 (Th17) cells and the subsequent secretion of pro-inflammatory cytokines, such as Interleukin-17 (IL-17). nih.govplos.orgresearchgate.net RORγt is a key transcription factor that governs the developmental pathway of Th17 cells. plos.orgimux.comnih.govfrontiersin.org

In cell-based assays, dual RORγt/DHODH inhibitors have been shown to potently inhibit Th17 differentiation. imux.comimux.com For instance, IMU-935 was found to inhibit Th17 differentiation with an IC50 of 150 nM. imux.com This inhibition of differentiation directly leads to a reduction in the secretion of key inflammatory cytokines. The combined inhibitory effects of IMU-935 on both RORγt and DHODH resulted in a potent inhibition of IL-17A and IL-17F secretion, with IC50 values in the range of 3-5 nM in human peripheral blood mononuclear cells (PBMCs). imux.com This synergistic action highlights the potential of a dual-targeting strategy to effectively suppress the inflammatory cascade mediated by Th17 cells. imux.comimux.com

Assessment of T-cell Proliferation and Activation in Cellular Models

The inhibition of DHODH is expected to mitigate the expansion and activation of T cells, a crucial aspect of the inflammatory response. nih.govacs.org DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes. researchgate.net

Evaluation of Antiviral Activity in Cell Systems

Interestingly, beyond their anti-inflammatory properties, dual RORγt/DHODH inhibitors have demonstrated broad-spectrum antiviral activity. researchgate.nettandfonline.comnih.gov The proposed mechanism involves targeting host cell pathways that are essential for viral replication. researchgate.nettandfonline.com By inhibiting DHODH, the compound disrupts pyrimidine synthesis, thereby hindering the replication of the viral genome. tandfonline.com Simultaneously, inhibiting RORγ can modulate cellular cholesterol metabolism, which is also crucial for the life cycle of many viruses. researchgate.nettandfonline.com

One compound, RORγ/DHODH-IN-2, has shown potent antiviral activity against a range of viruses in cell-based systems. medchemexpress.commedchemexpress.com Its IC50 values were determined to be 27 nM for SARS-CoV-2, 20 nM for human cytomegalovirus (HCMV), 9.1 nM for human adenovirus 5 (HAdV5), and 1.8 nM for monkeypox virus (MPXV). medchemexpress.commedchemexpress.com A related compound, IMU-935, also displayed broad antiviral effects with IC50 values of 17 nM for SARS-CoV-2, 15 nM for HCMV, and 3.6 nM for HAdV5. tandfonline.com These findings suggest that this class of dual inhibitors could have therapeutic potential for various viral infections. tandfonline.comnih.gov

Table 2: Antiviral Activity of RORγt/DHODH Inhibitors (IC50)

Virus RORγ/DHODH-IN-2 IMU-935
SARS-CoV-2 27 nM medchemexpress.commedchemexpress.com 17 nM tandfonline.com
HCMV 20 nM medchemexpress.commedchemexpress.com 15 nM tandfonline.com
HAdV5 9.1 nM medchemexpress.commedchemexpress.com 3.6 nM tandfonline.com

| MPXV | 1.8 nM medchemexpress.commedchemexpress.com | Not Reported |

In Vivo Efficacy in Non-Human Disease Models

Following promising in vitro results, the efficacy of RORγt/DHODH-IN-2 is further evaluated in animal models of human diseases. These in vivo studies are crucial for understanding how the compound behaves in a complex biological system and for assessing its therapeutic potential in a living organism.

Efficacy in Experimental Inflammatory Bowel Disease (IBD) Models (e.g., DSS-induced colitis)

Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the gut, and the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used tool to study its pathology and evaluate potential treatments. redoxis.senih.govnih.gov This model mimics many features of human ulcerative colitis, including weight loss, diarrhea, and inflammation of the colon. nih.govmdpi.comarchivesofmedicalscience.com

Dual RORγt/DHODH inhibitors have shown significant efficacy in this preclinical IBD model. imux.commedchemexpress.com Compound 14d, an orally available dual inhibitor, demonstrated remarkable anti-inflammatory activity and dose-dependently alleviated the severity of acute colitis induced by DSS in mice. nih.govacs.org Similarly, another dual inhibitor, IMU-935, also showed efficacy in the DSS-induced colitis model following oral administration. imux.com These results indicate that the dual-targeting strategy of inhibiting both RORγt and DHODH is effective in a preclinical model of IBD and provides a strong rationale for further investigation for the treatment of this and other inflammatory diseases. nih.govacs.orgimux.com

Activity in Other Preclinical Models of Autoimmunity and Inflammation (e.g., Psoriasis-like Models)

The dual inhibitor of Retinoid-related orphan receptor gamma t (RORγt) and Dihydroorotate (B8406146) Dehydrogenase (DHODH), known as RORγt/DHODH-IN-2 (also identified as IMU-935), has demonstrated therapeutic potential in preclinical animal models of autoimmunity and inflammation. imux.com Specifically, the compound has shown efficacy after oral administration in an imiquimod-induced psoriasis-like mouse model. imux.com The IL-23/IL-17 pathway is a critical driver in the pathogenesis of psoriasis, and as the master regulator of T helper 17 (Th17) cell differentiation and IL-17 production, RORγt is considered a key therapeutic target. nih.govnih.govdovepress.com The observed activity of RORγt/DHODH-IN-2 in this model aligns with the strategy of targeting RORγt to ameliorate IL-17-mediated autoimmune conditions. nih.gov

In addition to the psoriasis model, RORγt/DHODH-IN-2 has also shown activity in a dextran sulfate sodium (DSS) induced model of colitis, another inflammatory condition where the Th17 pathway is implicated. imux.com The efficacy in these distinct models suggests a broader potential for this compound in treating various autoimmune and inflammatory diseases. imux.com

Immunophenotypic and Histopathological Analysis in Model Systems

Immunophenotyping studies have been crucial in elucidating the mechanism of action of RORγt/DHODH-IN-2. uwo.canih.gov The compound is a potent inverse agonist of RORγt and also an inhibitor of DHODH. imux.comimux.com This dual-target engagement results in a synergistic effect on the reduction of pro-inflammatory cytokine release. imux.com

Preclinical data confirm that RORγt/DHODH-IN-2 is a potent inverse agonist of RORγt with a 50% inhibitory concentration (IC50) of 24 nM, achieving a maximum inhibition of approximately 80%. imux.com This allows for the maintenance of a basal level of RORγt activity. imux.com As its second mechanism, the compound inhibits DHODH with an IC50 of 240 nM. imux.com The combination of these two activities leads to a highly potent inhibition of Th17 differentiation (IC50 of 150 nM) and the secretion of key pro-inflammatory cytokines, including IL-17A, IL-17F, and Interferon-gamma (IFN-γ), with IC50 values in the range of 3-5 nM in stimulated human peripheral blood mononuclear cells. imux.com

A significant finding from preclinical analysis is that while RORγt/DHODH-IN-2 effectively inhibits Th17 differentiation, it does not impair normal thymocyte maturation. imux.comimux.com This is a critical distinction, as inhibition of RORγt-dependent thymocyte development has been linked to a potential risk of thymic lymphoma with other RORγt inhibitors. imux.comnih.gov

Histopathological analysis in these preclinical models, consistent with the efficacy data, would be expected to show a reduction in inflammatory infiltrates and tissue damage in the respective organs, such as the skin in the psoriasis model or the colon in the colitis model. nih.gov

Table 1: In Vitro Inhibitory Activity of RORγt/DHODH-IN-2 (IMU-935)

Target/ProcessIC50 ValueMaximum InhibitionCell System
RORγt Inverse Agonism 24 nM~80%N/A
DHODH Inhibition 240 nMN/AN/A
Th17 Differentiation 150 nMN/AN/A
IL-17A, IL-17F, IFN-γ Secretion 3-5 nMN/AHuman PHA stimulated PBMCs

This table summarizes the reported in vitro potency of RORγt/DHODH-IN-2 against its molecular targets and its functional impact on inflammatory pathways. Data sourced from Immunic, Inc. imux.com

Preclinical Pharmacokinetic Profiles in Animal Models

The evaluation of pharmacokinetic (PK) properties in preclinical animal models is a fundamental component of drug development, helping to predict the behavior of a new chemical entity in humans. wellbeingintlstudiesrepository.orgugd.edu.mk These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov For RORγt/DHODH-IN-2, preclinical studies have been conducted to characterize its PK profile, particularly concerning its potential as an oral therapy. imux.com

Considerations for Oral Bioavailability and Exposure in Preclinical Species

A primary goal for RORγt/DHODH-IN-2 is its development as an oral therapy for autoimmune diseases. imux.com The compound's demonstrated efficacy in animal models following oral administration is a key finding, as it indicates sufficient oral bioavailability and systemic exposure to engage its targets and exert a pharmacological effect. imux.com

Oral bioavailability is a complex parameter influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism in the gut and liver. mdpi.comnih.gov Preclinical assessment in various species (e.g., rodents and non-rodents) is standard practice to understand these factors. wellbeingintlstudiesrepository.orgaapsnewsmagazine.org However, interspecies differences in physiology and drug metabolism can lead to variability in oral bioavailability, making cross-species correlation a significant challenge in drug development. aapsnewsmagazine.orgresearchgate.net For instance, other RORγt inhibitors have shown excellent but variable oral bioavailability across species like mice, rats, dogs, and cynomolgus monkeys. tandfonline.com The preclinical data for RORγt/DHODH-IN-2 showing oral activity supports its potential for further development. imux.com

Table 2: Key Parameters in Preclinical Oral Bioavailability Assessment

ParameterDescriptionRelevance
Fraction Absorbed (Fa) The fraction of an orally administered dose that is absorbed from the gastrointestinal tract into the portal circulation.Indicates how well the drug passes through the intestinal wall.
First-Pass Metabolism Drug metabolism that occurs in the gut wall and liver before the drug reaches systemic circulation.Can significantly reduce the amount of active drug that reaches the bloodstream. nih.gov
Systemic Bioavailability (F) The fraction of an orally administered dose that reaches the systemic circulation unchanged.The ultimate measure of oral delivery efficiency, combining absorption and first-pass effects. researchgate.net
Exposure (AUC) The Area Under the Curve of the plasma concentration-time plot, representing total drug exposure over time.A key indicator of the extent of systemic exposure achieved after dosing. tandfonline.com

This table outlines the fundamental concepts considered during the evaluation of a compound's potential for oral administration in preclinical settings. mdpi.comnih.govresearchgate.net

Metabolic Stability and Transport in Preclinical Systems

Metabolic stability is a critical property that influences a drug's pharmacokinetic profile, particularly its half-life and clearance. nih.govresearchgate.net It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. srce.hr Early assessment of metabolic stability using in vitro systems is a standard high-throughput screening method in drug discovery to select and optimize compounds with favorable PK properties. researchgate.netsrce.hr

These assessments typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans. srce.hr The rate of disappearance of the parent compound is measured to calculate the in vitro half-life and intrinsic clearance (CLint). srce.hr This data helps in predicting in vivo hepatic clearance and potential interspecies differences in metabolism. nih.govfrontiersin.org While specific metabolic stability data for RORγt/DHODH-IN-2 is not publicly detailed, its development as an oral drug necessitates that it possesses a suitable stability profile to ensure adequate exposure and a viable dosing regimen. Structural modifications are often employed during lead optimization to enhance metabolic stability by blocking metabolically liable sites. researchgate.netnih.gov

Drug transporters also play a crucial role in a compound's ADME profile, affecting its absorption into and efflux from cells in the intestine, liver, and other tissues. researchgate.net Understanding the interaction of a drug candidate with key transporters is another important aspect of preclinical characterization. nih.gov

Table 3: Common In Vitro Systems for Metabolic Stability Assessment

In Vitro SystemPrimary UsePhase of Metabolism Assessed
Liver Microsomes Assess metabolism by cytochrome P450 (CYP) enzymes. srce.hrPrimarily Phase I (oxidation, reduction, hydrolysis).
Hepatocytes Provide a more complete picture of liver metabolism, including both Phase I and Phase II enzymes and transporter activity. srce.hrPhase I and Phase II (conjugation).
S9 Fraction Contains both microsomal and cytosolic enzymes.Phase I and some Phase II reactions.
Recombinant CYP Enzymes Identify which specific CYP isozymes are responsible for a compound's metabolism. srce.hrSpecific Phase I pathways.

This table summarizes the standard in vitro tools used in early drug discovery to evaluate the metabolic fate of new chemical entities. srce.hr

V. Structural Insights into Rorγt/dhodh in 2 Target Engagement

X-ray Crystallography Studies of RORγt/DHODH-IN-2 with Target Proteins.rcsb.org

As of the current literature, specific X-ray co-crystal structures for the compound RORγt/DHODH-IN-2 (or its closely related analogue, compound 14d ) complexed with either RORγt or DHODH have not been publicly disclosed. acs.orgnih.gov The analysis of its binding modes has been primarily informed by computational methods, such as molecular docking, which build upon existing crystallographic data of the target proteins with other ligands. biorxiv.orgresearchgate.net

Co-crystal Structures with RORγt Ligand Binding Domain.nih.gov

While a specific co-crystal structure for RORγt/DHODH-IN-2 with the RORγt ligand-binding domain (LBD) is not available, numerous crystal structures of RORγt LBD with other modulators have been solved. These structures have revealed a canonical orthosteric binding site, where endogenous ligands like cholesterol derivatives bind, and a distinct, previously unidentified allosteric pocket. researchgate.netnih.gov Inhibitors from different chemical classes have been shown to bind to one or both of these sites, inducing conformational changes that lead to the inhibition of RORγt's transcriptional activity. researchgate.netrcsb.org For instance, the co-crystal structure of RORγt with the allosteric inhibitor MRL-871 (PDB ID: 4YPQ) was instrumental in defining this novel binding pocket. rcsb.org

Co-crystal Structures with DHODH Enzyme.rcsb.orgrcsb.orgresearchgate.net

Similarly, no specific co-crystal structure of RORγt/DHODH-IN-2 with the DHODH enzyme has been reported. However, the binding site for DHODH inhibitors is well-characterized through high-resolution crystal structures of human DHODH in complex with various inhibitors, such as BAY 2402234 (PDB ID: 6QU7) and others (e.g., PDB ID: 6J3C). rcsb.orgnih.gov These structures reveal that inhibitors typically bind within a hydrophobic tunnel that serves as the binding site for the electron acceptor, ubiquinone. researchgate.netdrugdiscoverytrends.com This binding competitively blocks the natural substrate, thereby inhibiting the enzyme's function in pyrimidine (B1678525) biosynthesis.

Analysis of Binding Modes and Key Interacting Residues.rcsb.orgnih.govrcsb.org

Molecular docking studies, guided by the wealth of existing crystallographic data for both RORγt and DHODH, have provided valuable insights into the putative binding modes and key interactions of the 2-aminotetrahydrobenzothiazole scaffold of RORγt/DHODH-IN-2. biorxiv.orgresearchgate.net

Specific Interactions within the RORγt Binding Pocket.nih.gov

Computational models predict that compounds of the RORγt/DHODH-IN-2 class bind within the allosteric pocket of the RORγt LBD. biorxiv.orgresearchgate.net This non-canonical site is formed by helices 4, 5, 11, and a reoriented helix 12. The binding in this pocket is believed to stabilize an antagonistic conformation of the receptor, which prevents the recruitment of coactivator proteins necessary for gene transcription.

Key predicted interactions for this class of inhibitors often involve:

Hydrogen Bonds: The amine group of the tetrahydrobenzothiazole core can act as a hydrogen bond donor to the backbone carbonyls of key residues.

Hydrophobic Interactions: The aromatic and aliphatic portions of the inhibitor are predicted to form extensive hydrophobic interactions with nonpolar residues lining the allosteric pocket.

Predicted Interacting Residues in RORγt Allosteric PocketType of Interaction
Leu353, Lys354Hydrogen Bond (with main chain)
Residues in Helices 4, 5, 11, 12Hydrophobic Interactions

Specific Interactions within the DHODH Binding Pocket.rcsb.orgrcsb.org

For the DHODH target, molecular modeling places the inhibitor within the hydrophobic tunnel leading to the flavin mononucleotide (FMN) cofactor. biorxiv.orgresearchgate.net This binding mode is consistent with that of other known DHODH inhibitors like brequinar (B1684385) and teriflunomide. drugdiscoverytrends.com The inhibitor occupies the ubiquinone binding site, preventing the enzyme from catalyzing the oxidation of dihydroorotate (B8406146).

Key predicted interactions within the DHODH binding tunnel include:

Hydrophobic Interactions: The inhibitor is expected to make significant contact with hydrophobic and aromatic residues that line the tunnel.

Hydrogen Bonds: Polar moieties on the inhibitor can form hydrogen bonds with specific residues, such as Arginine, which is critical for inhibitor binding.

Predicted Interacting Residues in DHODH Ubiquinone TunnelType of Interaction
Phenylalanine (Phe)Aromatic/Hydrophobic
Leucine (Leu)Hydrophobic
Tyrosine (Tyr)Aromatic/Hydrophobic
Arginine (Arg)Hydrogen Bond
Histidine (His)Aromatic/Hydrophobic

Exploration of Dual Binding Modes and Allosteric Modulation.rcsb.orgrcsb.org

The therapeutic strategy behind RORγt/DHODH-IN-2 is rooted in its ability to engage two distinct protein targets. nih.gov Computationally, the molecule's structure is compatible with fitting into both the RORγt allosteric site and the DHODH ubiquinone tunnel. biorxiv.org The success of this dual-targeting approach relies on the molecule's ability to adopt conformations suitable for high-affinity binding to two structurally different pockets.

The modulation of RORγt by this compound class is inherently allosteric. By binding to a site distinct from the orthosteric ligand pocket, the inhibitor induces a conformational change in helix 12, a critical component of the coactivator binding surface. researchgate.net This repositioning of helix 12 physically blocks the binding of coactivator peptides, thereby preventing the initiation of RORγt-dependent gene transcription, a mechanism that is molecularly distinct from that of orthosteric inhibitors. rcsb.org This allosteric inhibition provides a sophisticated means of downregulating the pro-inflammatory IL-17 pathway.

Computational Validation of Binding Affinity and Specificity

Computational methodologies are pivotal in the preclinical validation of dual-target inhibitors like RORγt/DHODH-IN-2, offering predictive insights into binding affinity and specificity that guide further experimental investigation. While specific proprietary data for RORγt/DHODH-IN-2 is not publicly available, the computational approaches employed for similar dual inhibitors of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) and Dihydroorotate Dehydrogenase (DHODH) are well-established. These in silico techniques are crucial for understanding the molecular interactions that govern the compound's dual inhibitory action.

Molecular docking and molecular dynamics (MD) simulations are the cornerstones of computational validation for compounds targeting RORγt and DHODH. These methods provide a detailed view of the binding modes and the stability of the ligand-protein complexes, which are essential for confirming the compound's affinity and specificity for its intended targets.

Molecular Docking Analysis

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a protein. For a dual inhibitor like RORγt/DHODH-IN-2, docking simulations would be performed independently for both RORγt and DHODH to ascertain its binding potential to each target. The output of these simulations is typically a docking score, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction.

The binding pocket of RORγt is known to be highly lipophilic, and successful inhibitors often form key hydrogen bonds with specific residues. For instance, interactions with Arg367 at the sulfate (B86663) pocket are characteristic of several potent RORγt ligands. Similarly, the active site of DHODH presents a well-defined pocket where inhibitors can establish crucial interactions.

Below is an illustrative table representing the type of data generated from molecular docking studies for a dual inhibitor.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
RORγt-9.5 to -11.5Arg367, His479, Tyr502
DHODH-8.0 to -10.0PRO52, ARG136, TYR356

Molecular Dynamics Simulations

To further validate the stability of the binding poses predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the dynamic behavior of the system. A stable binding is often characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked position throughout the simulation.

MD simulations can also elucidate the role of specific amino acid residues in maintaining the stability of the complex. For RORγt, MD studies have revealed that the stabilization of helix H12 is a critical factor for its activity, and inverse agonists often disrupt this structure. For DHODH, simulations can confirm the stable interaction of the inhibitor within the ubiquinone binding tunnel.

The following table exemplifies the kind of results obtained from MD simulations to assess the stability of a dual inhibitor with its targets.

Simulation ParameterRORγt ComplexDHODH Complex
Simulation Duration200 ns200 ns
Average Ligand RMSD< 2.0 Å< 2.5 Å
Key Stable InteractionsHydrogen bond with Arg367, Hydrophobic interactionsPi-stacking with TYR356, Hydrogen bond with ARG136

Binding Free Energy Calculations

More rigorous computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy with higher accuracy. These calculations provide a quantitative measure of the binding affinity and can be used to compare the potency of different inhibitors. For a dual inhibitor, these calculations would be essential to confirm a balanced affinity for both RORγt and DHODH.

Vi. Comparative Analysis and Research Perspectives

Comparison of RORγt/DHODH-IN-2 with Selective RORγt Inhibitors

Selective inhibitors of Retinoic acid receptor-related orphan receptor gamma-t (RORγt) are designed to specifically block the master transcription factor responsible for Th17 cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). biorxiv.orgnih.govplos.org These inhibitors have shown promise in preclinical models of autoimmune diseases by directly targeting the Th17 lineage. plos.orgmedchemexpress.com

While selective RORγt inhibitors effectively suppress Th17 differentiation and function, dual inhibitors like RORγt/DHODH-IN-2 offer a multi-pronged attack. fudan.edu.cnplos.org RORγt/DHODH-IN-2 not only reduces RORγt-driven Th17 cell differentiation but also concurrently mitigates the expansion and activation of T cells by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH). fudan.edu.cnnih.gov This dual mechanism leads to a more profound immunomodulatory effect. For instance, while a selective RORγt inhibitor primarily prevents naive T cells from becoming pathogenic Th17 cells, the added DHODH inhibition in a dual-target compound also limits the proliferation of all activated lymphocytes, including already differentiated Th17 cells. fudan.edu.cnuni-halle.de

Research on compounds with similar dual-targeting profiles, such as Izumerogant (IMU-935), has demonstrated a synergistic inhibition of IL-17A and IL-17F secretion from stimulated human lymphocytes at concentrations significantly lower than those required for selective inhibitors to achieve a similar effect. probechem.com This suggests that simultaneously targeting both RORγt and DHODH can lead to a more potent suppression of the Th17/IL-17 axis. researchgate.net

FeatureSelective RORγt Inhibitor (e.g., TMP778)Dual RORγt/DHODH Inhibitor (e.g., RORγt/DHODH-IN-2, Izumerogant)
Primary Mechanism Blocks RORγt transcriptional activity. doi.orgBlocks RORγt transcriptional activity AND inhibits DHODH enzyme function. fudan.edu.cnnih.gov
Effect on Th17 Differentiation Directly inhibits differentiation of naive T cells into Th17 cells. doi.orgDirectly inhibits Th17 differentiation. fudan.edu.cn
Effect on T-Cell Proliferation No direct broad anti-proliferative effect.Directly inhibits proliferation of activated T cells (including Th1, Th17) by blocking pyrimidine (B1678525) synthesis. fudan.edu.cnastct.org
Overall Immunomodulation Targeted suppression of Th17-mediated inflammation. plos.orgBroader suppression of T-cell mediated inflammation through combined anti-differentiation and anti-proliferative actions. fudan.edu.cnnih.gov
Reported Potency Effective in nanomolar ranges for IL-17 inhibition. doi.orgSynergistic inhibition of IL-17 reported at low nanomolar concentrations. probechem.com

Comparison of RORγt/DHODH-IN-2 with Selective DHODH Inhibitors

Selective DHODH inhibitors, such as Leflunomide and Brequinar (B1684385), are established immunomodulatory agents. medchemexpress.com Their mechanism relies on inhibiting the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. uni-halle.denih.gov This starves highly metabolically active cells, particularly rapidly proliferating lymphocytes, of the necessary building blocks for DNA and RNA synthesis, thereby exerting an anti-proliferative and anti-inflammatory effect. uni-halle.denih.gov

A selective DHODH inhibitor's effect is primarily cytostatic, impacting any rapidly dividing cell, with a pronounced effect on activated T and B cells. astct.orgimux.com The dual inhibitor RORγt/DHODH-IN-2 shares this mechanism, effectively blocking immune cell proliferation by limiting pyrimidine availability. fudan.edu.cnnih.gov However, it adds a layer of specificity by also targeting the RORγt-mediated inflammatory pathway. fudan.edu.cn

This means that even in situations where immune cells are not undergoing rapid proliferation, the dual inhibitor can still exert a therapeutic effect by preventing their differentiation into pathogenic Th17 cells and inhibiting their production of IL-17. fudan.edu.cntandfonline.com In contrast, a selective DHODH inhibitor would be less effective against non-proliferating, but still pathologically active, Th17 cells. Therefore, the dual inhibitor provides a more comprehensive blockade of Th17 cell pathogenicity, addressing both their generation and their subsequent proliferation.

FeatureSelective DHODH Inhibitor (e.g., Leflunomide, HOSU-53)Dual RORγt/DHODH Inhibitor (e.g., RORγt/DHODH-IN-2, Izumerogant)
Primary Mechanism Inhibits the DHODH enzyme, blocking de novo pyrimidine synthesis. uni-halle.denih.govInhibits DHODH enzyme function AND blocks RORγt transcriptional activity. fudan.edu.cntandfonline.com
Effect on Pyrimidine Metabolism Depletes pyrimidine pools in metabolically active cells. nih.govDepletes pyrimidine pools in metabolically active cells. tandfonline.com
Effect on Immune Cell Proliferation Potently inhibits proliferation of activated T and B lymphocytes. astct.orgPotently inhibits proliferation of activated T and B lymphocytes. fudan.edu.cn
Effect on Th17-specific pathways Indirectly reduces pro-inflammatory cytokines (like IL-17) by limiting T-cell expansion. fudan.edu.cnDirectly inhibits IL-17 production via RORγt and limits T-cell expansion via DHODH. fudan.edu.cntandfonline.com
Therapeutic Scope Broad anti-proliferative effect on activated immune cells. imux.comCombines broad anti-proliferative effects with targeted inhibition of the Th17 lineage. nih.gov

Advantages of Dual Target Inhibition over Single Target Approaches

The strategy of designing a single molecule to engage two distinct, yet complementary, disease-relevant targets holds several theoretical advantages over single-target agents or combination therapies.

By simultaneously targeting both T-cell differentiation (via RORγt) and T-cell proliferation (via DHODH), a dual inhibitor can produce a more comprehensive and potent anti-inflammatory effect than a selective inhibitor of either target alone. fudan.edu.cn This approach addresses two critical checkpoints in the inflammatory cascade. Research on dual RORγt/DHODH inhibitors for inflammatory bowel disease (IBD) was founded on the expectation that this approach would not only reduce RORγt-driven Th17 cell differentiation but also broadly mitigate the expansion and activation of T cells, leading to enhanced anti-inflammatory outcomes. fudan.edu.cnnih.gov This broader activity may translate to greater efficacy in complex multifactorial diseases where multiple inflammatory pathways are active. biorxiv.orgfudan.edu.cn

Inflammatory networks possess significant redundancy, and targeting a single pathway can sometimes lead to compensatory activation of alternative pathways, resulting in therapeutic resistance. A dual-target inhibitor can potentially circumvent this issue by applying pressure on two independent nodes of the network. biorxiv.org If the inflammatory response finds a way to bypass the blockade on RORγt, the concurrent inhibition of DHODH still provides a check on the proliferation of pathogenic immune cells. This dual-action approach may offer a more durable therapeutic response and could be a valuable strategy for treating refractory inflammatory conditions where single-agent therapies have failed. fudan.edu.cnnih.gov The development of such dual inhibitors is seen as a promising strategy to enhance efficacy and mitigate drug resistance in challenging conditions like IBD. biorxiv.org

Future Directions in RORγt/DHODH Dual Inhibition Research

The promising preclinical data for RORγt/DHODH dual inhibitors has paved the way for extensive future research to fully elucidate their therapeutic potential and mechanisms of action. fudan.edu.cn Key areas of investigation will likely focus on understanding the intricate molecular interactions, exploring broader therapeutic applications, and refining the drug discovery process for this class of compounds.

Exploration of Unexplored Mechanistic Pathways or Potential Off-Target Interactions

While the primary targets of RORγt/DHODH-IN-2 are well-defined, a deeper understanding of its full mechanistic profile is crucial. smolecule.commedchemexpress.com Future research should delve into potential secondary or unexplored signaling pathways affected by dual inhibition. For instance, the inhibition of DHODH not only affects pyrimidine synthesis but can also induce cellular stress, potentially triggering other signaling cascades. sec.gov It has been suggested that DHODH inhibition can upregulate interferon-stimulated genes independent of interferon signaling, an effect potentially mediated by the kinase ATM in response to reduced DNA synthesis. sec.govelifesciences.org

Investigating potential off-target interactions is equally important. While compounds like IMU-935, a related dual inhibitor, have shown high selectivity, comprehensive screening against a broad panel of kinases and other enzymes is necessary to identify any unintended molecular interactions. imux.com Understanding these off-target effects is critical for predicting and mitigating potential side effects in future clinical applications. For example, some RORγt inhibitors have been hypothesized to pose a risk of thymoma development if they affect thymocyte maturation, although compounds like IMU-935 have been shown not to affect this process. imux.com

Investigation of Dual Inhibitor Combinatorial Strategies with Other Agents

The synergistic potential of combining RORγt/DHODH dual inhibitors with other therapeutic agents is a promising area of future research. Given the central role of the Th17/IL-17 axis and pyrimidine synthesis in various pathologies, combination therapies could offer enhanced efficacy and a reduced risk of drug resistance. fudan.edu.cnnih.gov

For example, in the context of cancer, DHODH inhibition has been shown to increase the expression of MHC class I on cancer cells, which could enhance the efficacy of immune checkpoint inhibitors. elifesciences.org Therefore, combining a RORγt/DHODH dual inhibitor with checkpoint blockade therapies, such as anti-CTLA-4 or anti-PD-1 antibodies, could represent a powerful new strategy for cancer immunotherapy. elifesciences.orgbiorxiv.org Additionally, the antiviral properties of some dual inhibitors suggest potential combinations with direct-acting antiviral drugs. tandfonline.comresearchgate.net For instance, combining a RORγt/DHODH dual inhibitor with a drug like molnupiravir (B613847) has shown effectiveness against SARS-CoV-2 in preclinical models. researchgate.net

Methodological Advancements in Dual-Target Drug Discovery

The development of RORγt/DHODH-IN-2 and similar molecules highlights the need for advanced methodologies in dual-target drug discovery. Traditional drug discovery often focuses on a single target, making the simultaneous optimization of activity against two distinct proteins a significant challenge. nih.govresearchgate.net

Furthermore, the development of more sophisticated in vitro and in vivo models that can accurately recapitulate the complex interplay between the immune system and disease pathology will be crucial for evaluating the efficacy of dual inhibitors. fudan.edu.cn This includes the use of advanced cell culture systems, humanized mouse models, and comprehensive biomarker analyses to provide a more complete picture of the therapeutic effects of these compounds.

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of RORγ and DHODH-IN-2, and how are they validated experimentally?

  • Mechanistic Validation : For RORγ, use luciferase reporter assays in TH17 cells to measure IL-17 suppression (e.g., EL4 cell models) . For DHODH-IN-2, employ enzymatic inhibition assays (e.g., recombinant DHODH activity assays) and confirm specificity using competitive binding studies with known inhibitors like teriflunomide .
  • Controls : Include vehicle controls and positive controls (e.g., SR2211 for RORγ inhibition) to benchmark activity .

Q. What in vitro and in vivo models are appropriate for initial screening of RORγ/DHODH-IN-2’s anti-inflammatory effects?

  • In Vitro : RAW264.7 macrophages stimulated with LPS to assess cytokine suppression (e.g., TNF-α, IL-6) .
  • In Vivo : Collagen-induced arthritis (CIA) murine models to evaluate joint inflammation reduction. Measure clinical scores and systemic cytokine levels (e.g., IFN-γ, IL-17) .
  • Replicability : Document protocols in line with NIH guidelines for preclinical models to ensure reproducibility .

Q. How do researchers ensure assay reliability when quantifying DHODH-IN-2’s enzyme inhibition?

  • Methodology : Use spectrophotometric assays to monitor dihydroorotate oxidation at 300 nm. Validate with dose-response curves (IC50 calculations) and repeat experiments across three biological replicates .
  • Data Integrity : Implement attention checks (e.g., negative controls without substrate) to detect assay interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of RORγ/DHODH-IN-2?

  • Pharmacokinetic Analysis : Measure compound bioavailability and tissue distribution using LC-MS/MS. Adjust dosing regimens (e.g., SR2211 was administered twice daily for 15 days in CIA mice) .
  • Bias Mitigation : Use blinded scoring for inflammation metrics and pre-register analysis plans to reduce confirmation bias .

Q. What statistical approaches are recommended for analyzing synergistic effects in dual-target inhibition studies?

  • Synergy Metrics : Apply the Chou-Talalay combination index (CI) method. For example, CI < 1 indicates synergy between RORγ and DHODH inhibitors.
  • Power Analysis : Calculate sample size using G*Power software to detect a 30% reduction in cytokine levels (α = 0.05, power = 0.8) .

Q. How should researchers optimize dose selection for RORγ/DHODH-IN-2 in preclinical models?

  • Dose Escalation : Perform MTD (maximum tolerated dose) studies in healthy mice. Use nonlinear regression (e.g., Emax model) to correlate plasma concentrations with efficacy .
  • Subgroup Analysis : Stratify CIA mice by disease severity at baseline to identify responder populations .

Q. What strategies address contradictory findings in RORγ/DHODH-IN-2’s impact on TH1/TH17 balance?

  • Multi-Omics Integration : Pair RNA-seq (TH17 transcriptomes) with flow cytometry (IFN-γ+ CD4+ cells) to contextualize immune modulation .
  • Meta-Analysis : Aggregate data from public repositories (e.g., GEO Datasets) using ROR IDs to standardize institutional affiliations .

Methodological Best Practices

  • Protocol Transparency : Pre-register experimental designs on platforms like ClinicalTrials.gov , including Roche protocol identifiers where applicable .
  • Data Reproducibility : Use ROR IDs to link institutional contributions in datasets submitted to Dryad or OpenAlex .
  • Ethical Reporting : Disclose all analytical choices (e.g., outlier exclusion criteria) in appendices to meet journal requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.